molecular formula C6H9N3O B12855627 N,3-Dimethyl-1H-pyrazole-1-carboxamide

N,3-Dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B12855627
M. Wt: 139.16 g/mol
InChI Key: FNDHDVZWFWTSIV-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1H-pyrazole-1-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-1H-pyrazole-1-carboxamide typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 3,5-dimethylpyrazole with an appropriate carboxylic acid derivative under alkaline conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and mild reaction conditions to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce hydrazine derivatives .

Scientific Research Applications

N,3-Dimethyl-1H-pyrazole-1-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,3-Dimethyl-1H-pyrazole-1-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N,3-dimethylpyrazole-1-carboxamide

InChI

InChI=1S/C6H9N3O/c1-5-3-4-9(8-5)6(10)7-2/h3-4H,1-2H3,(H,7,10)

InChI Key

FNDHDVZWFWTSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(=O)NC

Origin of Product

United States

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